![molecular formula C23H29FN2O2 B5140827 N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5140827.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide, commonly known as FP-MeO-DAP or 2-FDCK, is a novel dissociative anesthetic drug. It is a derivative of ketamine and has a similar chemical structure. FP-MeO-DAP has gained popularity in recent years due to its unique pharmacological properties and potential therapeutic applications.
Wirkmechanismus
FP-MeO-DAP acts on the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. It binds to the receptor and blocks the flow of calcium ions, which leads to a decrease in neuronal activity. This results in the dissociative and anesthetic effects of FP-MeO-DAP.
Biochemical and physiological effects:
FP-MeO-DAP has been shown to produce dose-dependent effects on the central nervous system. At low doses, it produces sedative and anxiolytic effects, while at higher doses, it produces dissociative and anesthetic effects. FP-MeO-DAP has also been shown to increase heart rate, blood pressure, and body temperature. It can also cause respiratory depression and apnea at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
FP-MeO-DAP has several advantages for lab experiments. It has a rapid onset of action and a short duration of action, which allows for precise control of the experimental conditions. It also has a wide range of effects on the central nervous system, which makes it useful for studying various neurological disorders. However, FP-MeO-DAP has limitations as well. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential neurotoxic effects, which require careful consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on FP-MeO-DAP. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders. Another area of interest is its effects on the glutamate system and its potential for modulating synaptic plasticity. Further research is needed to fully understand the pharmacological properties of FP-MeO-DAP and its potential therapeutic applications.
Synthesemethoden
FP-MeO-DAP can be synthesized by reacting 2-Fluorobenzyl chloride with Piperidine in the presence of a base. The resulting product is then reacted with 3-Methoxybenzoyl chloride and N-Methylpropanamide in the presence of a catalyst. The final product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
FP-MeO-DAP has been used in scientific research to study its effects on the central nervous system. It has been shown to have anesthetic, analgesic, and sedative properties. FP-MeO-DAP has also been used to study its effects on the glutamate system, which is involved in learning, memory, and cognition. Research has shown that FP-MeO-DAP can modulate the glutamate system, which may have potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(3-methoxyphenyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c1-25(23(27)13-12-18-7-5-10-21(15-18)28-2)20-9-6-14-26(17-20)16-19-8-3-4-11-22(19)24/h3-5,7-8,10-11,15,20H,6,9,12-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJQROWRYZILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)CCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5140746.png)
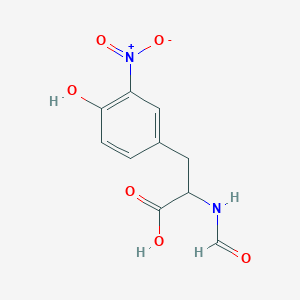
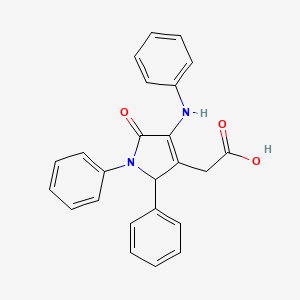
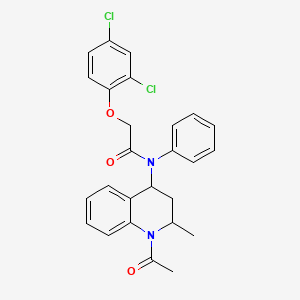
![N-1,3-benzothiazol-2-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5140785.png)
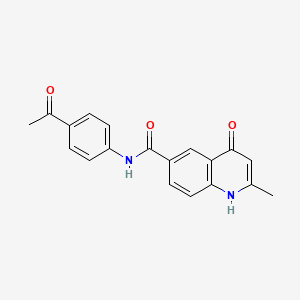
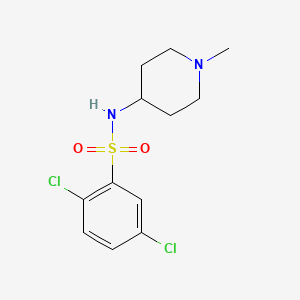
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)


![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5140810.png)
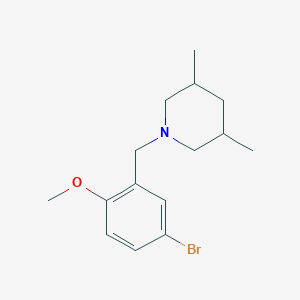
![1-(1-hydroxyethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140815.png)
![4-({2-cyano-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5140821.png)